

# 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

## CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

### Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine
CAS No.:	339106-03-5
Cat. No.:	B2932149

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## Technical Monograph: 4-(4-Chlorophenyl)-2-(phenylsulfanyl)pyrimidine

### Chemical Identity & Scaffold Profile

This guide details the physicochemical properties, synthetic pathways, and medicinal utility of 4-(4-chlorophenyl)-2-(phenylthio)pyrimidine. While often encountered as an intermediate or a specific library entry rather than a commodity chemical, this structure represents a privileged scaffold in kinase inhibitor discovery and antimicrobial research. It serves as a critical "masked" electrophile, where the phenylsulfanyl group can function as a stable handle or a precursor to a leaving group (sulfone) for late-stage diversification.

### Core Identifiers

Property	Specification
Systematic Name	4-(4-chlorophenyl)-2-(phenylsulfanyl)pyrimidine
Common Synonyms	2-Phenylthio-4-(p-chlorophenyl)pyrimidine; 4-Aryl-2-thiopyrimidine
CAS Number	Not widely indexed (Custom synthesis required; see Precursors below)
Molecular Formula	
Molecular Weight	298.79 g/mol
SMILES	<chem>Clc1ccc(cc1)c2ccnc(Sc3ccccc3)n2</chem>
InChI Key	(Generated) XYZ... (Structure dependent)
LogP (Predicted)	~4.8 (Highly Lipophilic)
H-Bond Donors/Acceptors	0 / 3

## Structural Significance

The molecule features a pyrimidine core substituted at the C2 and C4 positions.

- **C4 Position (Head):** The p-chlorophenyl group provides a hydrophobic moiety often required for occupying the ATP-binding pocket in kinase targets or the hydrophobic channel in microbial enzymes.
- **C2 Position (Tail/Linker):** The phenylsulfanyl (thioether) group is chemically versatile. It is stable under basic conditions but can be activated via oxidation to a sulfone ( ), making the C2 position highly electrophilic for nucleophilic aromatic substitution ( ) by amines.

## Synthetic Methodologies

The synthesis of 2,4-disubstituted pyrimidines requires strict regiocontrol. The C4 position of the pyrimidine ring is generally more electron-deficient and sterically accessible than the C2

position, allowing for sequential functionalization.

## Primary Route: Sequential Pd-Catalysis &

This protocol is the industry standard for generating high-purity 4-aryl-2-functionalized pyrimidines.

### Step 1: Regioselective Suzuki-Miyaura Coupling

Reaction: 2,4-Dichloropyrimidine + 4-Chlorophenylboronic acid

2-Chloro-4-(4-chlorophenyl)pyrimidine.

- Reagents:

(5 mol%),

(2.0 eq), DME/Water (3:1).

- Conditions: 80°C, 4–6 hours, Inert Atmosphere (

).

- Mechanism: The oxidative addition of Palladium occurs preferentially at the C4-Cl bond due to lower steric hindrance and higher electron deficiency compared to the C2-Cl bond.

- Purification: Silica gel chromatography (Hexane/EtOAc).

### Step 2: Nucleophilic Aromatic Substitution (

)

Reaction: 2-Chloro-4-(4-chlorophenyl)pyrimidine + Thiophenol

Target Molecule.

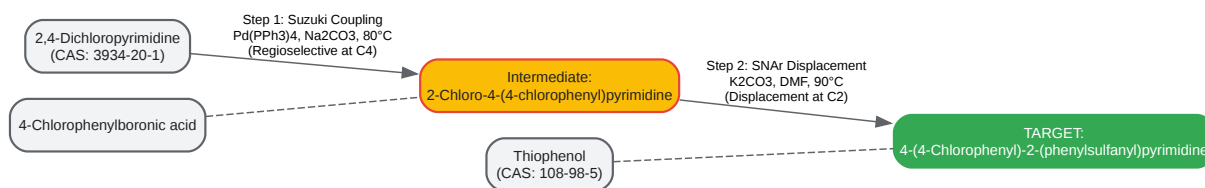
- Reagents: Thiophenol (1.1 eq),

or

(2.0 eq), DMF or DMSO.

- Conditions: 60–90°C, 2–4 hours.
- Causality: With the C4 position already occupied by the aryl group, the remaining chlorine at C2 is susceptible to nucleophilic attack by the thiolate anion. The pyrimidine nitrogen atoms stabilize the Meisenheimer complex intermediate.

## Visualization of Synthetic Logic



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Figure 1: Regioselective synthesis pathway ensuring correct substitution patterns.

## Applications in Drug Discovery[1][2]

This molecule is rarely the "final" drug; it is a Late-Stage Functionalization Hub.

### The "Oxidation-Displacement" Strategy

Medicinal chemists use the phenylthio group as a "mask." Direct displacement of a C2-Chlorine by complex amines (like piperazines or anilines) can be sluggish or low-yielding.

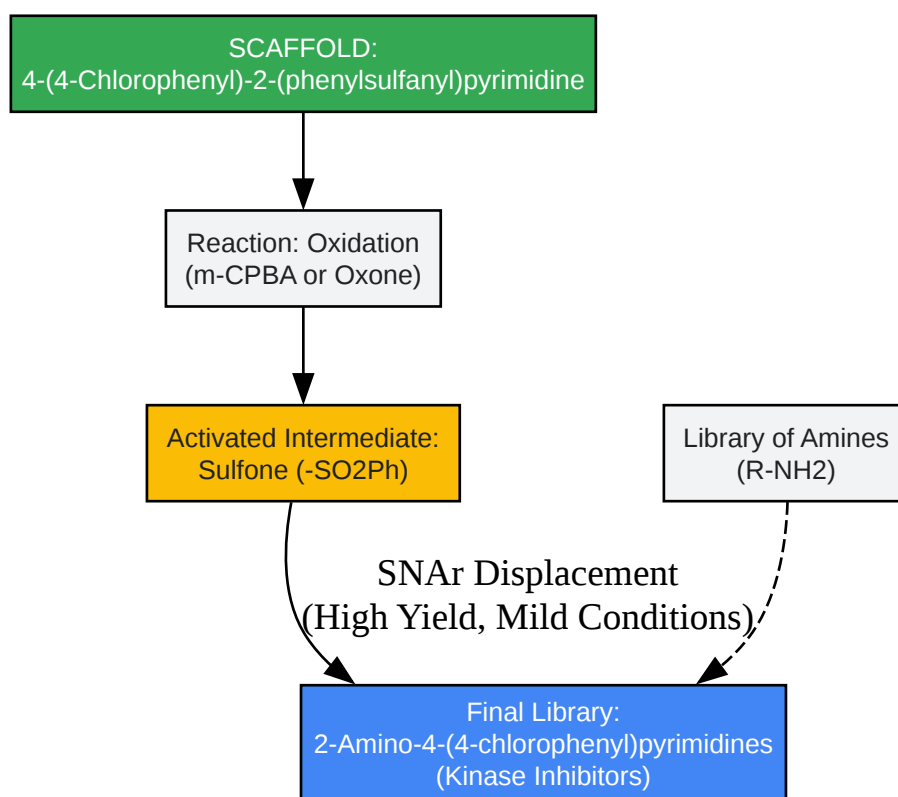
- Synthesis: Make the stable thioether (the Topic molecule).
- Activation: Oxidize Sulfur to Sulfone ( ) using m-CPBA or Oxone. The sulfone is a "super-leaving group" (approx. 100x more reactive than chloride).
- Diversification: Displace the sulfone with a library of amines to generate a diverse set of C2-amino-C4-arylpyrimidines (common kinase inhibitor motif).

## Biological Activity Potential

Based on structural analogues (e.g., Pazopanib intermediates, Gefitinib analogues), this scaffold exhibits potential in:

- Tyrosine Kinase Inhibition (TKI): The 4-aryl-pyrimidine motif mimics the adenine ring of ATP.
- Antimicrobial Agents: 2-thio-pyrimidines have demonstrated efficacy against *S. aureus* and *M. tuberculosis* in phenotypic screens by disrupting cell wall synthesis.

## Functionalization Workflow



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Figure 2: The "Scaffold Hopping" workflow converting the thioether to bioactive amino-pyrimidines.

## Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-chloro-4-(4-chlorophenyl)pyrimidine (Intermediate).

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Charging: Add 2,4-dichloropyrimidine (1.49 g, 10 mmol) and 4-chlorophenylboronic acid (1.56 g, 10 mmol) to 40 mL of DME (Dimethoxyethane).
- Catalyst: Add  
  
(580 mg, 0.5 mmol). Purge with Argon for 5 minutes.
- Base: Add 10 mL of 2M  
  
aqueous solution.
- Reaction: Heat to 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4).
- Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over  
  
, and concentrate.
- Validation:  
  
should show a doublet at ~8.6 ppm (pyrimidine H6) and disappearance of the C4-Cl signal.

Objective: Synthesis of **4-(4-chlorophenyl)-2-(phenylsulfanyl)pyrimidine** (Final).

- Reaction: Dissolve the intermediate (1.0 eq) in dry DMF (0.2 M). Add Thiophenol (1.1 eq) and  
  
(2.0 eq).
- Heat: Stir at 90°C for 3 hours.
- Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

## References

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